

Technical Guide: 3-(Dibutylamino)propan-1-ol

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Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

Cat. No.: B043655

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IUPAC Name: 3-(Dibutylamino)propan-1-ol Common Name: N,N-Dibutylpropanolamine

This technical guide provides a comprehensive overview of 3-(Dibutylamino)propan-1-ol, a tertiary amino alcohol. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly local anesthetics. While detailed experimental data for this specific compound is not widely published, this guide consolidates available information and draws parallels from structurally similar and functionally related molecules to provide a thorough technical context.

Chemical and Physical Properties

3-(Dibutylamino)propan-1-ol is a versatile chemical intermediate.[1] Its structure, featuring a tertiary amine and a primary alcohol, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-(Dibutylamino)propan-1-ol



Property	Value	Source
IUPAC Name	3-(Dibutylamino)propan-1-ol	[2]
CAS Number	2050-51-3	[2]
Molecular Formula	C11H25NO	[2][3]
Molecular Weight	187.32 g/mol	[2]
Appearance	Colorless Oil	[No specific citation found]
Boiling Point	94-97 °C at 3 mmHg	[No specific citation found]
Density	0.8663 g/cm ³	[No specific citation found]
SMILES	CCCCN(CCCC)CCCO	[3]
InChIKey	DMPODMBXLRMZSP- UHFFFAOYSA-N	[3]

Spectral Data

Detailed, publicly available spectral analyses for 3-(Dibutylamino)propan-1-ol are scarce. However, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds like propan-1-ol and other dialkylamino alkanols.

Expected ¹H NMR Characteristics:

- -CH₂-OH (Propanol C1): A triplet, significantly downfield due to the deshielding effect of the adjacent oxygen atom.
- -CH₂- (Propanol C2): A multiplet (likely a quintet or sextet), coupled to the protons on C1 and C3.
- -N-CH₂- (Propanol C3): A triplet, shifted downfield by the adjacent nitrogen atom.
- -N-(CH₂CH₂CH₃)₂ (Butyl groups): Multiple signals including a triplet for the terminal methyl (-CH₃) groups and multiplets for the methylene (-CH₂-) groups. The methylene group attached directly to the nitrogen will be the most downfield of the butyl protons.



• -OH: A broad singlet, which would disappear upon a D2O shake.

Expected ¹³C NMR Characteristics:

- C1 (-CH₂OH): Signal furthest downfield in the aliphatic region (approx. 60-70 ppm) due to the hydroxyl group.
- C3 (-N-CH₂-): Signal also downfield (approx. 50-60 ppm) due to the influence of the nitrogen atom.
- Butyl Carbons: Four distinct signals for the butyl groups, with the carbon alpha to the nitrogen being the most deshielded.
- C2 (-CH₂-): Signal in the typical aliphatic region (approx. 20-30 ppm).

Expected Infrared (IR) Spectroscopy Characteristics:

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic
 of an alcohol.
- C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl chains.
- C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.
- C-N Stretch: A medium to weak band in the 1020-1220 cm⁻¹ region.

Synthesis and Experimental Protocols

While a specific, peer-reviewed protocol for 3-(Dibutylamino)propan-1-ol is not readily available, a general and robust method for its synthesis is the nucleophilic substitution of a 3-halopropanol with dibutylamine.

Representative Experimental Protocol: Synthesis of 3-(Dibutylamino)propan-1-ol

This protocol is a representative method based on standard organic chemistry principles for the synthesis of amino alcohols.

Foundational & Exploratory





Reaction: 3-Chloropropan-1-ol + Dibutylamine → 3-(Dibutylamino)propan-1-ol + HCl

Materials:

- 3-Chloropropan-1-ol
- Dibutylamine (2.2 equivalents)
- Sodium carbonate (Na₂CO₃) or another suitable base (1.1 equivalents)
- Ethanol or Acetonitrile (solvent)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropan-1-ol (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.
- Addition of Amine: Add dibutylamine (2.2 eq) to the mixture. The second equivalent of the amine acts as a base to neutralize the HCl byproduct, though an inorganic base like sodium carbonate is often preferred for easier workup.
- Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Partition the resulting residue between diethyl ether and water. c. Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate.



 Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude oil by vacuum distillation to yield pure 3-(Dibutylamino)propan-1-ol.

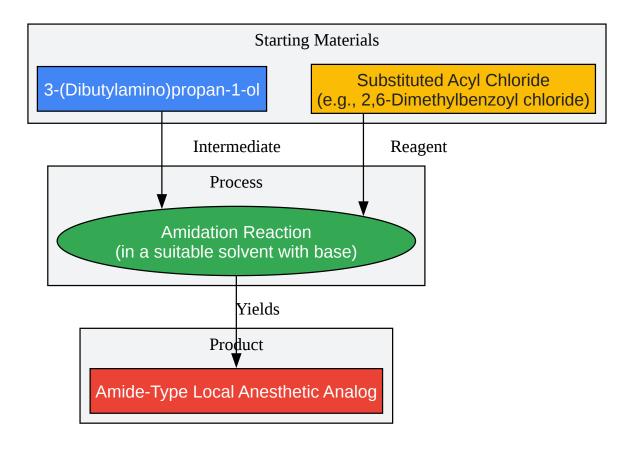
Applications in Drug Development

Amino alcohols like 3-(Dibutylamino)propan-1-ol are crucial intermediates in the pharmaceutical industry.[1] They serve as versatile scaffolds for the synthesis of a wide range of APIs, most notably local anesthetics. The general structure of many amide-type local anesthetics (e.g., Lidocaine, Bupivacaine) consists of an aromatic ring linked via an amide bond to an amino alcohol derivative.

General Synthesis of an Amide-Type Local Anesthetic

The following workflow illustrates the general role of a dialkylamino alcohol, such as 3-(Dibutylamino)propan-1-ol, in the synthesis of a local anesthetic. This involves the esterification or amidation of the alcohol or a derivative. A more common pathway involves first converting the amino alcohol to an amino chloride, followed by reaction with an appropriate aromatic amide. However, a direct reaction pathway is illustrated below for conceptual clarity.





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General synthesis of an amide-type local anesthetic.

In this pathway, the hydroxyl group of 3-(Dibutylamino)propan-1-ol would first be converted to a better leaving group (e.g., a chloride by reacting with thionyl chloride) to facilitate the final amidation step, which is a key reaction in the synthesis of many local anesthetics like Bupivacaine.

Safety and Handling

Table 2: Hazard Information for 3-(Dibutylamino)propan-1-ol



Hazard Type	GHS Classification and Statements
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
Respiratory Hazard	H335: May cause respiratory irritation
Acute Toxicity (Intravenous)	LD50 (mouse, intravenous): 64 mg/kg

Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- · Avoid breathing vapors, mist, or gas.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for understanding the properties and applications of 3-(Dibutylamino)propan-1-ol. For specific experimental use, researchers should consult peer-reviewed literature for detailed protocols and safety procedures relevant to their particular application.

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